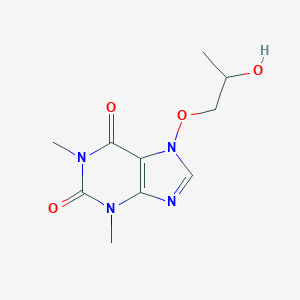

7-(2-Hydroxypropoxy)theophylline

Description

Structure

3D Structure

Properties

CAS No. |

19729-83-0 |

|---|---|

Molecular Formula |

C10H14N4O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |

InChI Key |

FQDAAPOUQOEUCR-UHFFFAOYSA-N |

SMILES |

CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |

Canonical SMILES |

CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |

Synonyms |

GD 094 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(2-Hydroxypropoxy)theophylline from Theophylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(2-Hydroxypropoxy)theophylline, a derivative of theophylline also known as Proxyphylline. This document details the chemical reactions, experimental protocols, and underlying mechanisms involved in the N7-alkylation of theophylline to produce this valuable compound.

Introduction

Theophylline, a methylxanthine compound, is a well-established therapeutic agent primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Chemical modification of the theophylline scaffold, particularly at the N7 position of the purine ring, has been a key strategy for the development of new derivatives with improved pharmacological profiles, including enhanced efficacy, reduced side effects, and altered pharmacokinetic properties.

This compound (Proxyphylline) is one such derivative, featuring a hydroxypropyl group at the N7 position. This modification results in a compound with continued bronchodilator activity. This guide will focus on the chemical synthesis of this important theophylline derivative.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N7-alkylation of theophylline with a suitable three-carbon electrophile. The most direct approach utilizes the reaction of theophylline with propylene oxide (1,2-epoxypropane).

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The mechanism involves the deprotonation of theophylline at the N7 position by a base, forming a theophylline anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring, leading to the opening of the epoxide and the formation of the N-C bond. Subsequent protonation of the resulting alkoxide yields the final this compound product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Theophylline | C₇H₈N₄O₂ | 180.17 | ≥99% | Sigma-Aldrich |

| Propylene Oxide | C₃H₆O | 58.08 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |

| Water | H₂O | 18.02 | Deionized | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline (18.0 g, 0.1 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of 95% ethanol.

-

Addition of Alkylating Agent: To the stirred solution, add propylene oxide (7.0 g, 0.12 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a 10% aqueous solution of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate:hexane gradient to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and purity of reagents.

| Parameter | Value |

| Reactant Quantities | |

| Theophylline | 18.0 g (0.1 mol) |

| Propylene Oxide | 7.0 g (0.12 mol) |

| Sodium Hydroxide | 4.0 g (0.1 mol) |

| Reaction Conditions | |

| Solvent | 95% Ethanol |

| Temperature | Reflux (80-85 °C) |

| Reaction Time | 4-6 hours |

| Product Information | |

| Theoretical Yield | 23.8 g |

| Expected Actual Yield | 19.0 - 21.4 g (80-90%) |

| Melting Point | ~145-147 °C |

| Molecular Formula | C₁₀H₁₄N₄O₃ |

| Molar Mass | 238.24 g/mol |

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product, showing the characteristic peaks for the theophylline backbone and the 2-hydroxypropoxy side chain.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, including the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Melting Point Analysis: The melting point of the purified product can be compared to the literature value for identity and purity assessment.

Safety Considerations

-

Theophylline: Harmful if swallowed. May cause respiratory irritation.

-

Propylene Oxide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects and cancer.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from theophylline via N7-alkylation with propylene oxide is a straightforward and efficient method for producing this important pharmaceutical derivative. The reaction proceeds through a well-understood nucleophilic substitution mechanism and can be achieved in high yields with proper control of reaction conditions. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this compound.

Navigating the Synthesis of Proxyphylline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel and efficient synthetic route for the preparation of Proxyphylline, a methylxanthine derivative with significant applications in the pharmaceutical industry as a bronchodilator. This document details the chemical pathway, experimental protocols, and quantitative data to support the synthesis and characterization of this important active pharmaceutical ingredient (API).

Introduction

Proxyphylline, chemically known as 7-(2-hydroxypropyl)theophylline, is a derivative of theophylline. It exhibits bronchodilator and vasodilator properties and is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis of Proxyphylline and its derivatives is of considerable interest to medicinal chemists and pharmaceutical scientists for the development of new therapeutic agents with improved efficacy and safety profiles. This guide focuses on a well-established synthetic approach involving the alkylation of theophylline with propylene oxide.

Synthetic Pathway

The core synthetic strategy for producing Proxyphylline involves the nucleophilic substitution reaction between theophylline and propylene oxide. In this reaction, the acidic proton at the N-7 position of the theophylline imidazole ring is deprotonated in the presence of a base, forming a nucleophilic anion. This anion then attacks the epoxide ring of propylene oxide, leading to the formation of the 7-(2-hydroxypropyl) substituent.

Below is a diagram illustrating the general synthetic workflow for the preparation of racemic Proxyphylline.

Caption: General workflow for the synthesis of racemic Proxyphylline.

Experimental Protocol: Synthesis of Racemic Proxyphylline

This section provides a detailed experimental procedure for the synthesis of racemic Proxyphylline. This protocol is adapted from a reported synthesis of enantiopure Proxyphylline.

Materials:

-

Theophylline (anhydrous)

-

Racemic Propylene Oxide

-

Triethylamine (catalytic amount)

-

Methanol

-

Ethyl acetate (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous theophylline (1 equivalent).

-

Addition of Reagents: To the flask, add methanol as the solvent, followed by a catalytic amount of triethylamine.

-

Reactant Addition: Add racemic propylene oxide (approximately 3 equivalents) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the theophylline is completely consumed (typically 3 hours).

-

Work-up:

-

After the reaction is complete, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then subjected to purification.

-

-

Purification by Recrystallization:

-

The crude product is dissolved in a minimal amount of hot ethyl acetate.

-

Hexane is slowly added to the solution until turbidity is observed.

-

The solution is then allowed to cool to room temperature, and subsequently cooled in an ice bath to facilitate crystallization.

-

The precipitated crystals of Proxyphylline are collected by vacuum filtration.

-

The crystals are washed with a cold mixture of ethyl acetate and hexane and then dried under vacuum to yield the pure racemic Proxyphylline.

-

Quantitative Data

The following tables summarize the key quantitative data for Proxyphylline.

Table 1: Physicochemical Properties of Proxyphylline

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₄O₃ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White crystalline powder |

| Melting Point | Not explicitly found in search results |

| Solubility | Soluble in water and alcohol |

Table 2: Spectroscopic Data for Proxyphylline

| Spectroscopic Technique | Data |

| ¹H NMR (Varian A-60) | Data available in PubChem CID 4977.[1] |

| ¹³C NMR (Aldrich) | Data available in PubChem CID 4977.[1] |

| ATR-IR (Bio-Rad FTS) | Data available in PubChem CID 4977.[1] |

| Mass Spectrometry (GC-MS) | m/z peaks at 45.0 (99.99), 43.0 (32.10), 29.0 (18.83), 15.0 (12.73), 28.0 (9.80).[1] |

Signaling Pathways and Mechanism of Action

Proxyphylline, as a methylxanthine derivative, is believed to exert its pharmacological effects through multiple mechanisms. The primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in second messengers results in the relaxation of smooth muscles, particularly in the bronchial airways. Additionally, Proxyphylline may act as an antagonist at adenosine receptors, further contributing to its bronchodilator effects.

The following diagram illustrates the proposed signaling pathway for Proxyphylline's action.

Caption: Proposed signaling pathway of Proxyphylline.

Conclusion

This technical guide outlines a straightforward and effective synthetic route for the preparation of racemic Proxyphylline. The provided experimental protocol, along with the summarized quantitative data, offers a solid foundation for researchers and drug development professionals working on the synthesis and characterization of Proxyphylline and its derivatives. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product. The understanding of its mechanism of action through key signaling pathways provides a basis for the rational design of novel xanthine-based therapeutics.

References

The Pharmacokinetics and Metabolism of Proxyphylline: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxyphylline, a methylxanthine derivative, has been utilized as a bronchodilator for the management of respiratory conditions. A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for the evaluation of its therapeutic potential and safety. This technical guide provides a comprehensive overview of the known aspects of proxyphylline's absorption, distribution, metabolism, and excretion (ADME), drawing from available human data and comparative analyses with related xanthine compounds to inform preclinical research strategies. Due to a notable lack of publicly available, specific preclinical data for proxyphylline, this document also outlines standardized experimental protocols and predictive metabolic pathways to guide future research in this area.

Pharmacokinetic Profile

While specific preclinical pharmacokinetic data for proxyphylline is limited in published literature, studies in humans provide valuable insights into its behavior. The following table summarizes key pharmacokinetic parameters observed in adult human subjects.

Table 1: Human Pharmacokinetic Parameters of Proxyphylline

| Parameter | Route of Administration | Value | Citation |

| Tmax (Time to Peak Concentration) | Oral | 29 minutes | [1] |

| Fraction Absorbed | Oral | 1.05 - 1.09 | [1] |

| Apparent Volume of Distribution (Vd) | Intravenous | 0.61 L/kg | [1] |

| Distribution Half-life | Intravenous | 6 minutes | [1] |

| Biological Half-life | Intravenous/Oral | 8.1 - 12.6 hours | [1] |

| Unchanged Drug Excreted in Urine | Intravenous | 18% - 29% | [1] |

Note: These values are derived from human studies and should be used as a preliminary guide for preclinical model selection and study design.

Metabolism

The metabolism of proxyphylline in humans has been characterized, providing a basis for predicting its metabolic fate in preclinical species. Significant species differences in the metabolism of xanthine derivatives have been observed, underscoring the importance of in vitro studies using liver microsomes from various preclinical models.[2]

Known Human Metabolites

In humans, proxyphylline is extensively metabolized. The primary metabolic pathways include oxidation and glucuronidation.[3]

-

Major Metabolite: 1-methyl-7-(beta-hydroxypropyl)xanthine (accounts for 60-65% of excreted radioactivity).[3]

-

Minor Metabolites:

Notably, theophylline is not a detectable metabolite of proxyphylline in humans.[3]

Predicted Preclinical Metabolic Pathways

Based on the metabolism of other xanthine derivatives like doxofylline in rat liver microsomes, it is anticipated that the primary site of metabolism for proxyphylline in preclinical models would be the N7 side chain.[4] The following diagram illustrates the predicted metabolic pathway.

References

Navigating the Physicochemical Landscape of Theophylline Derivatives: A Guide to Solubility and Stability Studies

A comprehensive review of the methodologies and data pertinent to the research and development of novel theophylline compounds.

Introduction: 7-(2-Hydroxypropoxy)theophylline is a derivative of theophylline, a methylxanthine drug widely used for its bronchodilator effects in the treatment of respiratory diseases. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the critical studies required to characterize the solubility and stability of this compound. While specific experimental data for this particular derivative is not yet publicly available, this document leverages established knowledge of the parent compound, theophylline, and general principles of pharmaceutical sciences to outline the necessary experimental frameworks.

Section 1: Solubility Profile

A fundamental characteristic of any active pharmaceutical ingredient (API) is its solubility, which significantly influences its bioavailability. The solubility of a compound is typically determined in a variety of solvents and at different temperatures to predict its behavior in vivo and to guide formulation strategies.

Solubility of Theophylline (Parent Compound)

As a baseline, the solubility of the parent compound, theophylline, provides valuable insights into the expected behavior of its derivatives. Theophylline is known to be sparingly soluble in water.

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 5.5 | 27.75 | Requires sonication.[1][2] |

| Water | 8.3 | - | - |

| 0.1 M NaOH | 20 | 111.01 | Requires sonication, warming, and pH adjustment to 10 with heating to 60°C.[1] |

| DMSO | 11.11 | 61.66 | Requires sonication.[1] |

| Methanol | 0.699 | - | -[2] |

| Ethanol | 15.19 | - | -[2] |

| PBS | 11 | 61.05 | Requires sonication.[1] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 1.11 | ≥ 6.16 | Clear solution.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 1.11 | ≥ 6.16 | Clear solution.[1] |

| 10% DMSO / 90% corn oil | ≥ 1.11 | ≥ 6.16 | Clear solution.[1] |

This table presents a compilation of solubility data for theophylline from various sources. The solubility of this compound would need to be experimentally determined.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the concentration of this compound at saturation in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, propylene glycol)

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples for the presence of undissolved solid.

-

Centrifuge the samples to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method.

Section 2: Stability Profile

Stability testing is crucial to identify how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, providing insights into the degradation pathways and the intrinsic stability of the molecule.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing.[3][4] The primary objectives of these studies are:

-

To identify potential degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of stability-indicating analytical methods.

-

To aid in the development of stable formulations.[4]

Common Forced Degradation Conditions

The following conditions are typically employed in forced degradation studies to evaluate the stability of a drug substance.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperatures (e.g., 60-80°C). | Hydrolysis |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperatures (e.g., 60-80°C). | Hydrolysis |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature.[3] | Oxidation |

| Thermal | Dry heat (e.g., 60-80°C) for an extended period. | Thermolysis |

| Photolytic | Exposure to a combination of visible and UV light with a specified intensity and duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] | Photolysis |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound (in solid form and in solution)

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state studies, use the neat API.

-

Stress Application:

-

Hydrolysis: Add the acidic or basic solution to the API solution and incubate at the desired temperature. At specified time points, withdraw samples and neutralize them.

-

Oxidation: Add the oxidizing agent to the API solution and incubate. Withdraw samples at various time points.

-

Thermal: Place the solid API and solutions in a temperature-controlled oven.

-

Photolytic: Expose the solid API and solutions to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the API.

-

Identify and characterize the major degradation products, if any, using techniques such as mass spectrometry (MS).

-

Determine the mass balance to ensure that all degradation products are accounted for.

-

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough characterization of its solubility and stability. While specific data for this derivative is not yet available, the methodologies and baseline data from the parent compound, theophylline, provide a robust framework for initiating these critical studies. The experimental protocols outlined in this guide for solubility determination and forced degradation studies are fundamental to building a comprehensive physicochemical profile. This, in turn, will enable rational formulation design, the establishment of appropriate storage conditions, and ultimately, the delivery of a safe and effective medication.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-(2-Hydroxypropoxy)theophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Hydroxypropoxy)theophylline, also known as Proxyphylline, is a derivative of theophylline, a methylxanthine compound with well-established therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information presented herein is intended to support research, drug development, and quality control activities. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for key analytical procedures are provided, alongside graphical representations of its primary mechanisms of action to facilitate a deeper understanding of its pharmacological context.

Chemical Identity and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a theophylline core substituted at the 7-position with a 2-hydroxypropoxy group. This modification influences its physicochemical properties, including solubility and potential for hydrogen bonding, which in turn can affect its pharmacokinetic profile.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Synonyms | Proxyphylline, 7-(β-Hydroxypropyl)theophylline |

| CAS Number | 603-00-9 |

| Chemical Formula | C₁₀H₁₄N₄O₃ |

| Molecular Weight | 238.24 g/mol |

| InChI Key | KYHQZNGJUGFTGR-UHFFFAOYSA-N |

| SMILES | CC(O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 134-136 °C | [1] |

| Boiling Point (Predicted) | 487.2 ± 51.0 °C | [1] |

| Water Solubility | 285.7 g/L (temperature not stated) | [1] |

| Solubility in other solvents | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 1 mg/ml | [1] |

| pKa (Predicted) | 14.55 ± 0.20 | [1] |

| logP (Predicted) | -0.8 | [2] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Experimental Protocols

The following sections detail standardized experimental procedures for determining key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. The following capillary method is a standard procedure.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of approximately 2-3 mm.[2]

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[3]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears.

-

Continue heating and record the temperature at which the entire sample has melted.

-

-

Data Analysis:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (1-2°C) is indicative of a pure compound.

-

Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Experimental Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Protocol:

-

Preparation:

-

Add an excess of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, inert container.

-

The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required should be established through preliminary experiments.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any suspended microparticles.

-

Dilute the filtrate as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/L.

-

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a weakly acidic or basic compound.

Experimental Workflow for pKa Determination (Potentiometric Titration)

Caption: Workflow for determining the pKa of a weak acid by potentiometric titration.

Protocol:

-

Preparation and Setup:

-

Accurately weigh and dissolve a sample of this compound in a known volume of a suitable solvent (e.g., deionized water).

-

Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

-

Titration:

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the sample solution.

-

Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point). According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[6]

-

Mechanism of Action: Signaling Pathways

This compound, as a derivative of theophylline, is understood to exert its pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[7][8][9]

Phosphodiesterase (PDE) Inhibition

Proxyphylline acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle cells, it leads to an accumulation of intracellular cAMP.[7][10][11] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Signaling Pathway of PDE Inhibition by this compound

Caption: Inhibition of phosphodiesterase by this compound.

Adenosine Receptor Antagonism

Proxyphylline can also act as an antagonist at adenosine receptors, particularly A1 and A2A receptors. In the airways, adenosine can induce bronchoconstriction by acting on A1 receptors on mast cells and smooth muscle. By blocking these receptors, Proxyphylline can prevent adenosine-mediated bronchoconstriction.

Signaling Pathway of Adenosine Receptor Antagonism

Caption: Antagonism of adenosine receptors by this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided detailed experimental protocols for their determination. The inclusion of its primary signaling pathways offers a molecular basis for its pharmacological activity. This consolidated information serves as a valuable resource for scientists and researchers engaged in the study and development of xanthine-based therapeutics. It is important to note that some of the presented data, such as the boiling point and pKa, are predicted values and should be confirmed by experimental determination for critical applications.

References

- 1. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. youtube.com [youtube.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Proxyphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a xanthine derivative, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions. However, emerging evidence, largely extrapolated from studies on the structurally similar compound theophylline, suggests a significant, yet under-explored, anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of Proxyphylline's anti-inflammatory properties, focusing on its core mechanism of action, potential impact on key signaling pathways, and its effects on inflammatory mediators. This document synthesizes the available quantitative data, outlines relevant experimental protocols, and employs visualizations to elucidate complex biological interactions, offering a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: Phosphodiesterase Inhibition

Proxyphylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Proxyphylline leads to an accumulation of cAMP and cGMP within the cell. This increase in cyclic nucleotides is pivotal to its anti-inflammatory effects, as cAMP is a known suppressor of inflammatory cell activation and mediator release.

Quantitative Data: Phosphodiesterase Inhibition

The inhibitory activity of Proxyphylline against cAMP and cGMP phosphodiesterases in human lung tissue has been quantified, as detailed in the table below.

| Compound | Substrate | Apparent Inhibition Constant (Ki) (mmol/L) |

| Proxyphylline | cAMP (low concentration) | 0.06 - 0.7 |

| Proxyphylline | cGMP (low & high concentration) | 0.06 - 0.7 |

| Proxyphylline | cAMP (high concentration) | 1.0 |

Data sourced from a study on human lung tissue.

Modulation of Inflammatory Signaling Pathways

While direct evidence for Proxyphylline's effects on specific signaling pathways is limited, the well-documented actions of theophylline provide a strong inferential basis for its potential to modulate key inflammatory cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Theophylline has been shown to inhibit NF-κB activation in various cell types. It is hypothesized that Proxyphylline may exert a similar effect, likely through the cAMP-dependent activation of Protein Kinase A (PKA), which can interfere with multiple steps in the NF-κB activation cascade.

The MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are critical regulators of cellular responses to external stressors, including inflammation. Activation of these kinases leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Theophylline has been suggested to interfere with MAPK signaling, and it is plausible that Proxyphylline shares this capability.

Effects on Inflammatory Cells and Mediators

The anti-inflammatory effects of xanthine derivatives are exerted through their influence on various immune cells and the mediators they release.

Eosinophils and Neutrophils

In inflammatory conditions such as asthma, eosinophils and neutrophils play a crucial role. Theophylline has been shown to reduce the number of activated eosinophils in the airways. It is anticipated that Proxyphylline may have a similar inhibitory effect on the recruitment and activation of these granulocytes.

Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade. Conversely, anti-inflammatory cytokines like Interleukin-10 (IL-10) help to resolve inflammation. Studies on theophylline have demonstrated an inhibition of TNF-α and an increase in IL-10 production. It is highly probable that Proxyphylline also modulates the balance of pro- and anti-inflammatory cytokines.

Quantitative Data: Theophylline's Effect on Cytokine Production

The following table summarizes the observed effects of theophylline on cytokine production, which may serve as a proxy for the anticipated effects of Proxyphylline.

| Cytokine | Cell Type | Stimulus | Theophylline Concentration | Effect |

| TNF-α | Mononuclear Phagocytes | Spontaneous | 15 µg/dL | Slight Inhibition |

| IFN-γ | Peripheral Blood Mononuclear Cells | Spontaneous | 15 µg/dL | Significant Inhibition |

| IL-10 | Peripheral Blood Mononuclear Cells | Spontaneous | 15 µg/dL | 2.8-fold Increase |

Data from a study on peripheral blood mononuclear cells from asthmatic subjects.

Experimental Protocols

To further investigate the anti-inflammatory potential of Proxyphylline, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

-

Phosphodiesterase Activity Assay:

-

Objective: To determine the IC50 of Proxyphylline for various PDE isoforms.

-

Methodology: Utilize commercially available PDE activity assay kits. Briefly, purified recombinant PDE enzymes are incubated with Proxyphylline at various concentrations, followed by the addition of cAMP or cGMP as a substrate. The amount of remaining substrate or the product of its hydrolysis is then quantified, typically using a fluorescence- or luminescence-based detection method.

-

-

Cytokine Release Assay:

-

Objective: To quantify the effect of Proxyphylline on the release of pro- and anti-inflammatory cytokines.

-

Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Culture cells to an appropriate density.

-

Pre-treat cells with varying concentrations of Proxyphylline for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL).

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

-

Western Blot for Signaling Pathway Analysis:

-

Objective: To assess the effect of Proxyphylline on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

Methodology:

-

Treat cells with Proxyphylline and/or LPS as described for the cytokine release assay.

-

Lyse the cells at various time points to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

In Vivo Models

-

Carrageenan-Induced Paw Edema:

-

Objective: To evaluate the acute anti-inflammatory effect of Proxyphylline in vivo.

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Methodology:

-

Administer Proxyphylline orally or intraperitoneally at various doses.

-

After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

-

-

Conclusion and Future Directions

Proxyphylline exhibits a clear potential as an anti-inflammatory agent, primarily through its established mechanism of phosphodiesterase inhibition. While direct experimental evidence for its effects on specific inflammatory pathways and mediators is currently limited, the extensive research on the closely related compound, theophylline, provides a strong foundation for inferring its likely activities.

Future research should focus on generating specific data for Proxyphylline to confirm and quantify its anti-inflammatory effects. This includes determining its IC50 values for the inhibition of key inflammatory cytokines, elucidating its precise impact on the NF-κB and MAPK signaling pathways through detailed molecular studies, and evaluating its efficacy in a broader range of in vivo inflammatory models. Such studies will be crucial in fully characterizing the anti-inflammatory profile of Proxyphylline and determining its potential for therapeutic applications beyond its current use as a bronchodilator.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 7-(2-Hydroxypropoxy)theophylline

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 7-(2-Hydroxypropoxy)theophylline. Due to the limited availability of specific published methods for this analyte, the following protocol is based on established methodologies for theophylline and its derivatives. This method is intended for researchers, scientists, and drug development professionals and should be fully validated before implementation in a regulated environment.

Introduction

This compound is a derivative of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive protocol for a reversed-phase HPLC-UV method suitable for this purpose.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

2.2. Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

Table 1: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Recommended Condition |

| Mobile Phase | Isocratic: Acetonitrile and 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) in a 20:80 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 274 nm (This should be confirmed by determining the λmax of this compound). |

| Run Time | Approximately 10 minutes |

2.3. Preparation of Solutions

-

Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the prepared phosphate buffer. Degas the mobile phase using sonication or vacuum filtration.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, a suitable extraction procedure may be required, followed by dilution with the mobile phase. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector if available. |

| Linearity | A linear relationship between concentration and peak area should be established over the desired range. The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The recovery should be within 98-102% at three different concentration levels. |

| Precision | The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |

Diagrams

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Caption: Logical relationship of the HPLC method validation process.

Conclusion

The proposed HPLC-UV method provides a starting point for the reliable quantification of this compound. The described protocol, based on established analytical principles for similar compounds, requires thorough validation to ensure its suitability for its intended application. This includes confirming the optimal detection wavelength and verifying performance characteristics such as specificity, linearity, accuracy, and precision.

Application Notes and Protocols for the LC-MS/MS Analysis of Proxyphylline in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Proxyphylline in biological fluids, specifically human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below are based on established methodologies for similar xanthine derivatives and are intended to serve as a robust starting point for method development and validation in a research or clinical setting.

Introduction

Proxyphylline, a derivative of theophylline, is a methylxanthine drug used for its bronchodilator effects in the treatment of respiratory diseases such as asthma. Accurate and reliable quantification of Proxyphylline in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for this purpose.

This application note describes a proposed LC-MS/MS method for the determination of Proxyphylline in human plasma and urine, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data from a method validation, based on typical performance characteristics of similar bioanalytical assays, is also presented.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the analysis of Proxyphylline in human plasma and urine. This data is illustrative and serves as a benchmark for a successfully validated method.

Table 1: Method Validation Summary for Proxyphylline in Human Plasma

| Validation Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Intra-day Precision & Accuracy | |

| LLOQ QC (5 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Low QC (15 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Medium QC (200 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| High QC (1600 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Inter-day Precision & Accuracy | |

| LLOQ QC (5 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Low QC (15 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Medium QC (200 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| High QC (1600 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Recovery | |

| Proxyphylline | 85 - 95% |

| Internal Standard (8-Chlorotheophylline) | 88 - 92% |

| Matrix Effect | |

| Proxyphylline | 90 - 110% |

| Internal Standard (8-Chlorotheophylline) | 92 - 108% |

| Stability | |

| Bench-top (24h, Room Temperature) | Stable |

| Freeze-thaw (3 cycles) | Stable |

| Long-term (-80°C, 30 days) | Stable |

Table 2: Method Validation Summary for Proxyphylline in Human Urine

| Validation Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Limit of Detection (LOD) | 3 ng/mL |

| Intra-day Precision & Accuracy | |

| LLOQ QC (10 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Low QC (30 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Medium QC (500 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| High QC (4000 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Inter-day Precision & Accuracy | |

| LLOQ QC (10 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Low QC (30 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Medium QC (500 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| High QC (4000 ng/mL) | Precision: ≤ 15%, Accuracy: 85-115% |

| Recovery | |

| Proxyphylline | 88 - 98% |

| Internal Standard (8-Chlorotheophylline) | 90 - 95% |

| Matrix Effect | |

| Proxyphylline | 88 - 112% |

| Internal Standard (8-Chlorotheophylline) | 91 - 109% |

| Stability | |

| Bench-top (24h, Room Temperature) | Stable |

| Freeze-thaw (3 cycles) | Stable |

| Long-term (-20°C, 30 days) | Stable |

Experimental Protocols

Materials and Reagents

-

Proxyphylline reference standard (>98% purity)

-

8-Chlorotheophylline (Internal Standard, IS) (>98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Human urine

Stock and Working Solutions Preparation

-

Proxyphylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Proxyphylline and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-Chlorotheophylline and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Proxyphylline stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma into the respective tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL 8-Chlorotheophylline in methanol) to all tubes except for the blank matrix samples.

-

Add 300 µL of methanol to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of urine into the respective tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL 8-Chlorotheophylline in methanol) to all tubes except for the blank matrix samples.

-

Add 430 µL of 50:50 (v/v) methanol:water.

-

Vortex mix for 30 seconds.

-

Transfer the mixture to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: UPLC System

-

Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 10 90 3.5 10 90 3.6 95 5 | 5.0 | 95 | 5 |

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) Proxyphylline 239.1 181.0 0.1 30 20 | 8-Chlorotheophylline (IS) | 215.0 | 158.0 | 0.1 | 35 | 25 |

Note: Cone voltage and collision energy should be optimized for the specific instrument being used. A collision energy optimization can be performed by infusing a standard solution of Proxyphylline and monitoring the intensity of the m/z 181.0 product ion while varying the collision energy.

Visualizations

Experimental Workflow

Caption: Overview of the analytical workflow for Proxyphylline quantification.

Signaling Pathway (Illustrative)

Proxyphylline, as a methylxanthine, is known to inhibit phosphodiesterases (PDEs). The following diagram illustrates this general mechanism of action.

Caption: General mechanism of action of Proxyphylline via PDE inhibition.

Logical Relationship for Method Validation

Caption: Interrelationship of key parameters for bioanalytical method validation.

Application Notes and Protocols for a Validated HPLC-UV Assay for 7-(2-Hydroxypropoxy)theophylline

Disclaimer: Publicly available, specific validated assays for 7-(2-Hydroxypropoxy)theophylline are limited. The following application note and protocol are representative examples based on established and validated methods for the closely related compound, theophylline. The data presented is illustrative.

Introduction

This compound is a derivative of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Accurate quantification of this compound in bulk drug substance and pharmaceutical dosage forms is critical for quality control and regulatory compliance. This document describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is demonstrated to be simple, rapid, accurate, and precise, making it suitable for routine analysis.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (Analytical grade)

-

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector was used.

| Parameter | Condition |

| Instrument | HPLC with UV-Vis Detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Run Time | 10 minutes |

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.

4. Sample Preparation

-

For Bulk Drug Substance: Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and prepare a 1000 µg/mL solution in methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

5. Assay Validation The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 125.3 |

| 10 | 251.8 |

| 20 | 502.5 |

| 30 | 754.1 |

| 40 | 1005.7 |

| 50 | 1257.2 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

| 80% | 8 | 7.95 | 99.38 | 0.85 |

| 100% | 10 | 10.08 | 100.80 | 0.62 |

| 120% | 12 | 11.92 | 99.33 | 0.77 |

Table 3: Precision Data

| Precision Type | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | % RSD |

| Intra-day | 20 | 20.1 ± 0.15 | 0.75 |

| Inter-day | 20 | 19.8 ± 0.28 | 1.41 |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.45 |

Visualizations

Caption: Experimental workflow for the HPLC-UV assay of this compound.

Caption: Logical flow of the assay validation process according to ICH guidelines.

Application Notes: In Vitro Dissolution Testing of Proxyphylline Tablets

Introduction

Proxyphylline is a xanthine derivative with bronchodilator and vasodilator effects, commonly used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The in vitro dissolution testing of Proxyphylline tablets is a critical quality control parameter that ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug product. This protocol outlines the methodology for performing dissolution testing on Proxyphylline tablets, applicable during formulation development, for quality control, and in support of regulatory submissions.

Principle of the Test

The dissolution test measures the rate and extent to which Proxyphylline is released from the tablet into a specified dissolution medium under controlled conditions. This is achieved by placing the tablet in a dissolution apparatus that maintains a constant temperature and agitation. Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed to determine the concentration of the dissolved active pharmaceutical ingredient (API). The analytical finish for Proxyphylline is typically performed using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Key Considerations

-

Dissolution Medium Selection: The choice of dissolution medium should be based on the physiological conditions of the gastrointestinal tract and the solubility of Proxyphylline. A common starting point is to use media with pH values ranging from 1.2 (simulated gastric fluid) to 6.8 (simulated intestinal fluid).[1]

-

Apparatus Selection: The USP Apparatus 1 (Basket) or Apparatus 2 (Paddle) are typically used for tablets.[1] The paddle method is often preferred for tablets that do not disintegrate or float.

-

Agitation Speed: The rotation speed of the basket or paddle should be sufficient to ensure a uniform concentration of the dissolved drug in the medium without causing turbulence that could lead to artificially high dissolution rates. Typical speeds range from 50 to 100 rpm.[2]

-

Sink Conditions: Ideally, the volume of the dissolution medium should be at least three times the volume required to form a saturated solution of the drug. This ensures that the dissolution rate is not limited by the solubility of the drug in the medium.

-

Analytical Method: The chosen analytical method must be validated for linearity, accuracy, precision, and specificity for the quantification of Proxyphylline in the presence of formulation excipients. UV spectrophotometry at a λmax of approximately 275 nm can be a suitable method.[3][4][5]

Quantitative Data Summary

As specific dissolution profile data for Proxyphylline tablets was not available in the provided search results, the following table is a template for summarizing such data.

| Time (minutes) | % Drug Dissolved (Mean) | % RSD |

| 15 | ||

| 30 | ||

| 45 | ||

| 60 | ||

| 90 | ||

| 120 |

Experimental Protocol

1.0 Objective

To provide a detailed procedure for the in vitro dissolution testing of Proxyphylline tablets.

2.0 Materials and Equipment

-

Proxyphylline Tablets

-

Proxyphylline Reference Standard

-

Dissolution Test Apparatus (USP Apparatus 2 - Paddle)

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

pH meter

-

Dissolution Medium: 900 mL of pH 6.8 phosphate buffer

-

Reagents for dissolution medium preparation (e.g., potassium phosphate monobasic, sodium hydroxide)

3.0 Preparation of Dissolution Medium (pH 6.8 Phosphate Buffer)

-

Dissolve a sufficient amount of potassium phosphate monobasic in deionized water to achieve the desired molarity.

-

Adjust the pH to 6.8 ± 0.05 with sodium hydroxide.

-

De-aerate the medium before use.

4.0 Standard Solution Preparation

-

Accurately weigh a suitable amount of Proxyphylline Reference Standard and transfer it to a volumetric flask.

-

Dissolve in the dissolution medium to obtain a known concentration.

-

Prepare further dilutions as necessary to bracket the expected concentrations of the test samples.

5.0 Dissolution Test Procedure

-

Set up the dissolution apparatus according to the manufacturer's instructions.

-

Fill each dissolution vessel with 900 mL of the de-aerated pH 6.8 phosphate buffer.

-

Equilibrate the medium to a temperature of 37 ± 0.5°C.[1]

-

Set the paddle rotation speed to 75 rpm.[1]

-

Carefully place one Proxyphylline tablet into each dissolution vessel.

-

Start the dissolution test and the timer simultaneously.

-

Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples through a suitable filter (e.g., 0.45 µm) immediately after withdrawal.

6.0 Sample Analysis (UV-Vis Spectrophotometry)

-

Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for Proxyphylline (approximately 275 nm), using the dissolution medium as a blank.[3][4][5]

-

Calculate the concentration of Proxyphylline in each sample using the absorbance of the standard solution and the prepared calibration curve.

7.0 Calculation

Calculate the percentage of Proxyphylline dissolved at each time point using the following formula:

% Dissolved = (Concentration of Proxyphylline in sample × Volume of dissolution medium) / (Label claim of the tablet) × 100

8.0 Acceptance Criteria

For immediate-release tablets, a common acceptance criterion is that not less than 80% (Q) of the labeled amount of Proxyphylline is dissolved within a specified time (e.g., 60 minutes). For sustained-release formulations, multiple time point criteria would be established.[6]

Experimental Workflow Diagram

Caption: Workflow for the in vitro dissolution testing of Proxyphylline tablets.

References

- 1. fda.gov [fda.gov]

- 2. youtube.com [youtube.com]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. Dissolution assay of theophylline, diprophylline and proxyphylline from a sustained release dosage form by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fip.org [fip.org]

Application Notes and Protocols for Proxyphylline in Preclinical Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline is a xanthine derivative, structurally related to theophylline, that has been investigated for its therapeutic potential in respiratory diseases characterized by airway obstruction, such as asthma.[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] Additionally, Proxyphylline is suggested to have mild anti-inflammatory effects, which may contribute to its therapeutic profile in asthma.[1][2]

These application notes provide an overview of the use of Proxyphylline in established preclinical models of allergic asthma. The protocols detailed below are standard methodologies for inducing and evaluating key features of asthma in murine models, which can be adapted for testing the efficacy of compounds like Proxyphylline.

Mechanism of Action: Signaling Pathway

Proxyphylline's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. In airway smooth muscle cells, this leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and bronchodilation.

Data Presentation

Disclaimer: The following tables are illustrative templates. Extensive searches of scientific literature did not yield specific quantitative data from preclinical studies evaluating Proxyphylline in murine models of asthma. These templates are provided to guide researchers on how to present data when testing compounds like Proxyphylline.

Table 1: Effect of Proxyphylline on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Naive Control | 1.5 ± 0.3 | 1.4 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 |

| OVA/Vehicle | 8.2 ± 1.1 | 3.5 ± 0.6 | 45.1 ± 5.2 | 2.5 ± 0.8 | 3.1 ± 0.7 |

| OVA/Proxyphylline (Low Dose) | 6.5 ± 0.9# | 3.2 ± 0.5 | 32.7 ± 4.1# | 2.1 ± 0.6 | 2.5 ± 0.5 |

| OVA/Proxyphylline (High Dose) | 4.8 ± 0.7# | 2.8 ± 0.4 | 20.3 ± 3.5# | 1.8 ± 0.5 | 1.9 ± 0.4# |

| OVA/Dexamethasone | 3.1 ± 0.5# | 2.5 ± 0.4 | 5.2 ± 1.8# | 1.1 ± 0.3 | 1.2 ± 0.3# |

| Data are presented as mean ± SEM. p<0.05 compared to Naive Control. #p<0.05 compared to OVA/Vehicle. |

Table 2: Effect of Proxyphylline on Th2 Cytokine and IgE Levels

| Treatment Group | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF | OVA-specific IgE (ng/mL) in Serum |

| Naive Control | 10 ± 2 | 8 ± 3 | 15 ± 4 | < 10 |

| OVA/Vehicle | 85 ± 12 | 120 ± 15 | 150 ± 20 | 850 ± 110 |

| OVA/Proxyphylline (Low Dose) | 68 ± 10# | 95 ± 11# | 125 ± 18# | 720 ± 95 |

| OVA/Proxyphylline (High Dose) | 50 ± 8# | 70 ± 9# | 98 ± 12# | 610 ± 80# |

| OVA/Dexamethasone | 25 ± 5# | 30 ± 6# | 45 ± 8# | 250 ± 50# |

| *Data are presented as mean ± SEM. p<0.05 compared to Naive Control. #p<0.05 compared to OVA/Vehicle. |

Table 3: Effect of Proxyphylline on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Baseline Penh | Penh at 3.125 mg/mL MCh | Penh at 6.25 mg/mL MCh | Penh at 12.5 mg/mL MCh | Penh at 25 mg/mL MCh |

| Naive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 |

| OVA/Vehicle | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.6 | 7.5 ± 0.9 | 9.8 ± 1.2 |

| OVA/Proxyphylline (Low Dose) | 0.9 ± 0.1 | 2.0 ± 0.3# | 3.9 ± 0.5# | 6.2 ± 0.7# | 8.1 ± 1.0# |

| OVA/Proxyphylline (High Dose) | 0.9 ± 0.2 | 1.6 ± 0.2# | 3.0 ± 0.4# | 5.1 ± 0.6# | 6.5 ± 0.8# |

| OVA/Dexamethasone | 0.8 ± 0.1 | 1.4 ± 0.2# | 2.2 ± 0.3# | 3.5 ± 0.5# | 4.5 ± 0.6# |

| *Data are presented as mean ± SEM of Enhanced Pause (Penh). p<0.05 compared to Naive Control. #p<0.05 compared to OVA/Vehicle. |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is a widely used Th2-driven model of allergic asthma, characterized by eosinophilic airway inflammation and airway hyperresponsiveness.

Protocol:

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization:

-

On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of saline.

-

-

Challenge:

-

On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.

-

-

Treatment:

-

Administer Proxyphylline or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, i.p. injection) 1 hour before each OVA challenge.

-

-

Assessment (24-48 hours after the final challenge):

-

Measure airway hyperresponsiveness to methacholine.

-

Collect bronchoalveolar lavage fluid (BALF) for cell enumeration and cytokine analysis.

-

Collect blood for serum IgE analysis.

-

Harvest lung tissue for histology.

-

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model uses a clinically relevant allergen and induces a robust eosinophilic and neutrophilic inflammatory response.

Protocol:

-

Animals: Female C57BL/6 or BALB/c mice, 6-8 weeks old.

-

Sensitization and Challenge:

-

On days 0 to 4 and 7 to 11, administer 25 µg of house dust mite (HDM) extract in 50 µL of saline intranasally to lightly anesthetized mice.

-

-

Treatment:

-

Administer Proxyphylline or vehicle control 1 hour before each HDM challenge.

-

-

Assessment (24-48 hours after the final challenge):

-

Perform measurements as described for the OVA model.

-

Key Experimental Procedures

A. Bronchoalveolar Lavage (BAL) and Cell Analysis

-

Euthanize the mouse via an approved method.

-

Expose the trachea and cannulate it with a sterile catheter.

-

Instill 0.5 mL of ice-cold PBS into the lungs and then gently aspirate.

-

Repeat the lavage step two more times, pooling the recovered fluid.

-

Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

B. Measurement of Airway Hyperresponsiveness (AHR)

-

Place conscious, unrestrained mice in a whole-body plethysmography chamber and allow them to acclimatize.

-

Record baseline readings for 3 minutes.

-

Expose the mice to nebulized saline (vehicle) for 3 minutes, followed by a 3-minute recording period.

-

Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25 mg/mL) for 3 minutes each, with a 3-minute recording period after each exposure.

-

Calculate the Enhanced Pause (Penh) value, an index of airway obstruction, from the recorded breathing patterns.

C. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and IgE

-

Use the supernatant from the centrifuged BALF for cytokine analysis and serum for IgE analysis.

-

Quantify the levels of IL-4, IL-5, IL-13, and OVA-specific IgE using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.

Conclusion